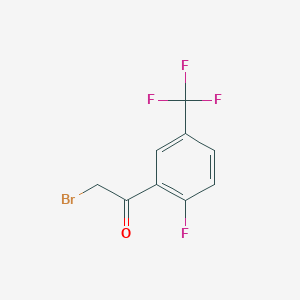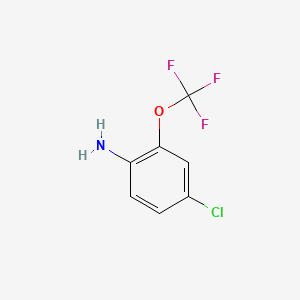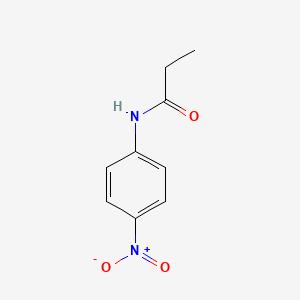
N-(4-Nitrophenyl)propionamide
Descripción general
Descripción
N-(4-Nitrophenyl)propionamide (NPP) is a chemical compound that is widely used in scientific research due to its unique properties. NPP is a member of the nitrophenylpropionamide family, which is a group of compounds that are characterized by a nitro group attached to the phenyl group of the propionamide. NPP is a colorless, crystalline solid with a melting point of 95-97°C, and a boiling point of 218-220°C. It is soluble in water and ethanol, and insoluble in ether, chloroform and benzene.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- N-(4-Nitrophenyl)acrylamide, a compound closely related to N-(4-Nitrophenyl)propionamide, has been synthesized and characterized, revealing its potential for biomedical research. The synthesis involved experimental and theoretical techniques, including Fourier Transform Infrared, Nuclear Magnetic Resonance, Density Functional Theory, and Time-Dependent Density Functional Theory methods (Tanış, Çankaya, & Yalçın, 2019).
Antiproliferative Activity
- The antiproliferative activity of N-(4-Nitrophenyl)acrylamide on HeLa cell lines has been studied, indicating its potential for cancer research. The compound displayed low toxicity on cancer cells both in experimental studies and theoretical calculations, suggesting its utility in biomedical applications (Tanış, Çankaya, & Yalçın, 2019).
Antimicrobial Activity
- Novel derivatives of N-(4-Nitrophenyl)propionamide have demonstrated appreciable antimicrobial activity. Specific compounds displayed significant activity against bacteria and fungi, which could lead to potential applications in antimicrobial research (Chandrakantha, Isloor, Shetty, Fun, & Hegde, 2014).
Antidiabetic Potential
- A series of N-(4-Nitrophenyl)propionamide derivatives have been evaluated for their antidiabetic potential. The compounds showed significant inhibition against α-glucosidase and α-amylase enzymes, suggesting a promising avenue for diabetes treatment research (Thakal, Singh, & Singh, 2020).
Colorimetric Detection of Cyanide
- N-Nitrophenyl benzamide derivatives, structurally related to N-(4-Nitrophenyl)propionamide, have been developed as chemosensors for cyanide in aqueous environments. This application could be crucial in environmental monitoring and safety (Sun, Wang, & Guo, 2009).
Anticonvulsant Activity
- Some derivatives of N-(4-Nitrophenyl)propionamide have shown potential anticonvulsant activity. This discovery could lead to new treatments for seizure disorders (Aktürk, Kılıç, Erol, & Pabuccuoglu, 2002).
Crystal Structure Analysis
- The crystal structure of 2-Nitro-N-(4-nitrophenyl)benzamide, a compound similar to N-(4-Nitrophenyl)propionamide, has been determined. Such structural analyses are essential for understanding the physical and chemical properties of these compounds (Saeed, Hussain, & Flörke, 2008).
Corrosion Inhibition
- N-Phenyl-benzamide derivatives, related to N-(4-Nitrophenyl)propionamide, have shown promising results as corrosion inhibitors. This application is significant in materials science and engineering (Mishra, Verma, Lgaz, Srivastava, Quraishi, & Ebenso, 2018).
Propiedades
IUPAC Name |
N-(4-nitrophenyl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3/c1-2-9(12)10-7-3-5-8(6-4-7)11(13)14/h3-6H,2H2,1H3,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHHRFANWCYGWQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60197546 | |
| Record name | Propanamide, N-(4-nitrophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60197546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Nitrophenyl)propionamide | |
CAS RN |
4850-93-5 | |
| Record name | Propanamide, N-(4-nitrophenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004850935 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propanamide, N-(4-nitrophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60197546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

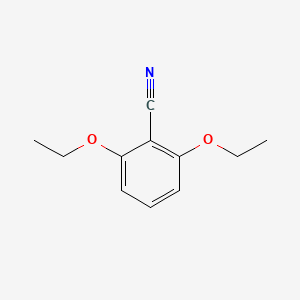
![3-[Tris(1-methylethoxy)silyl]propyl methacrylate](/img/structure/B1587022.png)
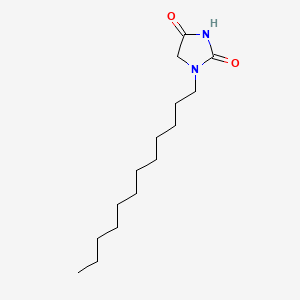
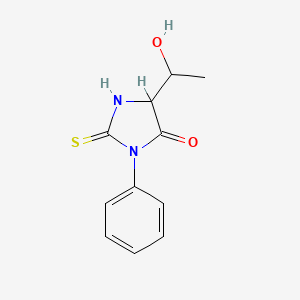
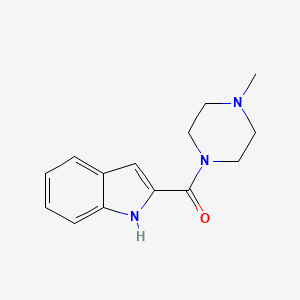

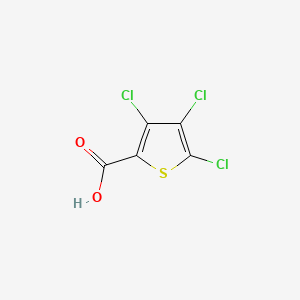
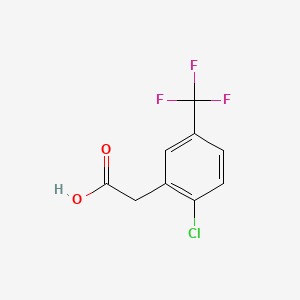
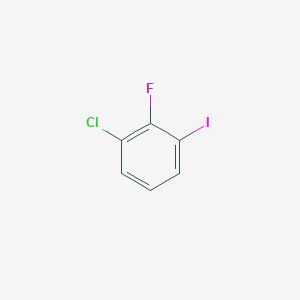
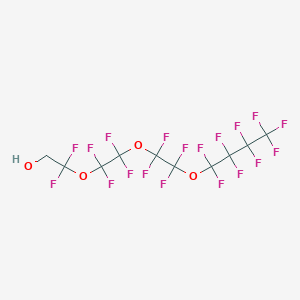

![(1R)-1-[3-(trifluoromethyl)phenyl]ethanamine](/img/structure/B1587041.png)
